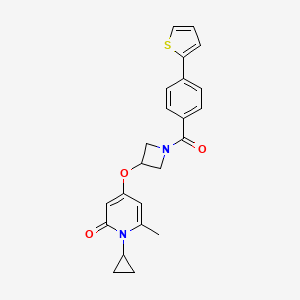

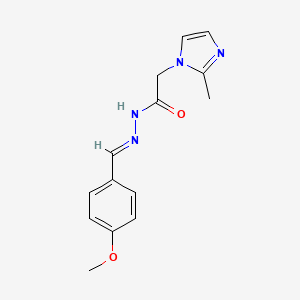

![molecular formula C21H19ClN6O2 B2360229 (E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799830-02-7](/img/structure/B2360229.png)

(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C21H19ClN6O2 and its molecular weight is 422.87. The purity is usually 95%.

BenchChem offers high-quality (E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Pyrrolo[3,2,1-ij]quinoline-5-carboxamide Derivatives : These compounds exhibit strong diuretic properties and can be used as new hypertension remedies. Two polymorphic modifications of this compound have been identified, with differences in crystal packing and organizational levels (Shishkina et al., 2018).

Polyamide Synthesis

- Quinoxaline Moiety Containing Polyamides : A new quinoxaline moiety containing aromatic diamine was synthesized, leading to the development of polyamides with excellent thermal stability. These polyamides were amorphous in nature and showed glass transition temperatures in the range of 104–205°C (Patil et al., 2011).

Antimicrobial and Antituberculosis Agents

- Antituberculosis Activity : New quinoxaline-2-carboxylate 1,4-dioxide derivatives were synthesized and evaluated for antituberculosis activity. The presence of specific substituents significantly affected the in vitro activity, with certain compounds showing good antitubercular activity, including activity in macrophages (Jaso et al., 2005).

- Antimicrobial Activity : Quinoxaline derivatives were synthesized, replacing the C2 chlorine with an ether linkage attached to a benzene ring, resulting in new Schiff bases containing quinoxaline moieties with optimized antimicrobial activity (Singh et al., 2010).

Chemical Properties and Reactions

- Pyrrolo[1,2-a]quinoxalines Halogenation : A method for the selective chlorination of the C1–H bond in 4-aryl pyrrolo[1,2-a]quinoxalines was developed, demonstrating compatibility with various functional groups and heterocycles (Le et al., 2021).

Polymerization and Material Science

- Hyperbranched Aromatic Polyamides : Diphenylquinoxaline-containing hyperbranched polyamides were synthesized, showing significant differences in physical and chemical properties. These polyamides exhibited unique properties like initiating room-temperature radical polymerization of bismaleimide (Baek et al., 2003).

Propiedades

IUPAC Name |

2-amino-1-[(E)-(4-chlorophenyl)methylideneamino]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN6O2/c1-30-11-10-24-21(29)17-18-20(27-16-5-3-2-4-15(16)26-18)28(19(17)23)25-12-13-6-8-14(22)9-7-13/h2-9,12H,10-11,23H2,1H3,(H,24,29)/b25-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKGLOUVGGFZKT-BRJLIKDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=C(C=C4)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=C(C=C4)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

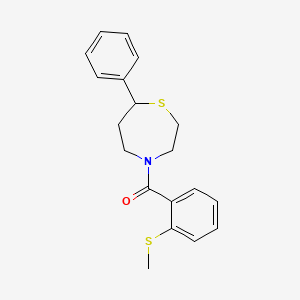

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone](/img/structure/B2360146.png)

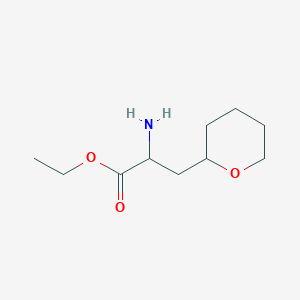

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2360149.png)

![N-[(2,4,6-triphenylphenyl)carbamothioyl]benzamide](/img/structure/B2360150.png)

![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B2360151.png)

![(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2360161.png)

![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2360167.png)

![1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2360168.png)